![molecular formula C20H15F2N5O2 B3012409 N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941973-04-2](/img/structure/B3012409.png)
N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems with fluorine substitutions. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of fluorinated compounds is often pursued for their potential biological activities, as seen in the synthesis of fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity . The methodologies described in these papers, such as condensation reactions and the use of chloroacetic acid in an acetic acid-acetic anhydride mixture, could potentially be adapted for the synthesis of the target compound. The synthesis of complex pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) also involves multi-step synthetic routes that could be relevant .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and density functional theory (DFT) calculations . These studies provide a framework for understanding the molecular geometry, electronic structure, and vibrational frequencies of the target compound. The use of X-ray diffraction (XRD) data, NMR spectroscopy, and DFT calculations would be essential for the structural elucidation of the compound .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar molecules. For instance, the benzo[b]pyran derivatives undergo a range of reactions with different reagents to yield various heterocyclic compounds . The target compound, with its pyrazolo[3,4-d]pyridazine core, may also participate in similar reactions, potentially leading to the formation of new derivatives with interesting biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of pharmaceuticals . The compound's potential role in nonlinear optics can be assessed by calculating its first hyperpolarizability, as demonstrated for a related acetamide . Additionally, the molecular electrostatic potential and HOMO-LUMO analysis can provide insights into the compound's reactivity and interaction with biological targets .
科学的研究の応用
Synthesis and Chemical Characterization
- Compounds related to N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been synthesized and characterized using techniques like IR, NMR, and Mass Spectrometry. For example, Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory activity, confirming their chemical structures through various spectroscopic methods (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) investigated the effect of hydrogen bonding on the self-assembly process and antioxidant activity in coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate et al., 2019).
Stable Isotope-Labeled Synthesis
- Lin and Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, demonstrating a method to create multiple isotope-labeled derivatives for research purposes (Lin & Weaner, 2012).
Antipsychotic Potential
- Wise et al. (1987) researched derivatives of pyrazole-acetamide for antipsychotic applications, noting their activity in behavioral animal tests and lack of interaction with dopamine receptors (Wise et al., 1987).
Cycloaddition Reactions in Synthesis
- Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, demonstrating the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).
Antibacterial and Antitumor Activities
- El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial and antitumor activities, highlighting the potential medicinal applications of such compounds (El-Borai et al., 2012).
Potential as Fluorogenic Dyes
- Zaitseva et al. (2020) synthesized 2-arylideneimidazo[1,2-a]pyrazine derivatives that exhibited significant shifts in absorption and emission spectra, suggesting their use as fluorogenic dyes (Zaitseva et al., 2020).
Synthesis of Novel Antitumor Derivatives
- El-Morsy et al. (2017) developed new pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-17-10-23-27(16-7-5-13(21)6-8-16)19(17)20(29)26(25-12)11-18(28)24-15-4-2-3-14(22)9-15/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIIWZFKQHUCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

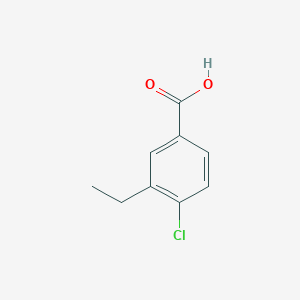
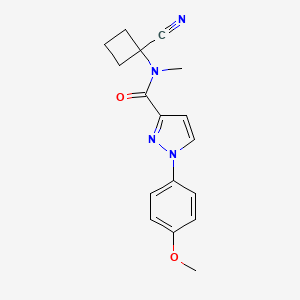
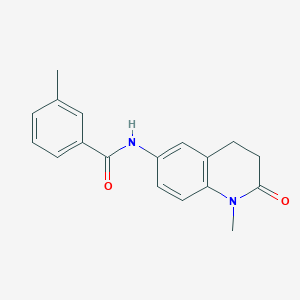
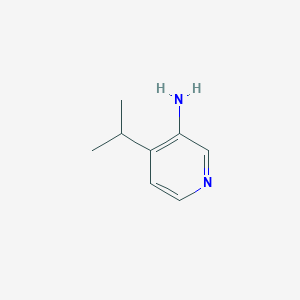
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)
![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)
![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)
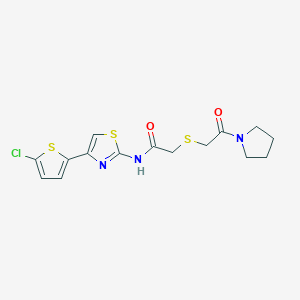
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)
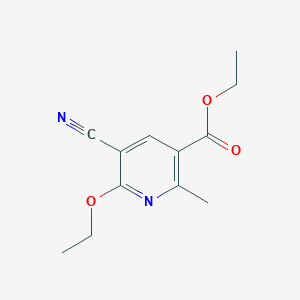

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)